
tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O3. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a piperidine ring, a pyrazine ring, and a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-chloropyrazine-2-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis will yield the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-((5-chloropyrazin-2-yl)methyl)(methyl)amino)piperidine-1-carboxylate
- tert-Butyl 4-((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-chloropyrazin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides stability, while the pyrazine ring offers opportunities for further functionalization .
Propiedades
Fórmula molecular |
C14H20ClN3O3 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-chloropyrazin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3 |
Clave InChI |
ZTBMJDOSYFXWGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


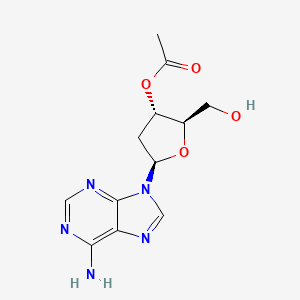
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

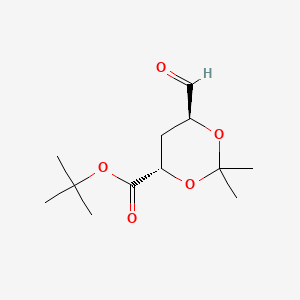
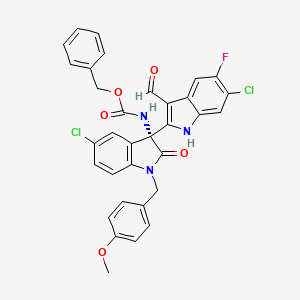
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
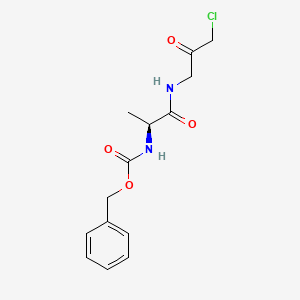
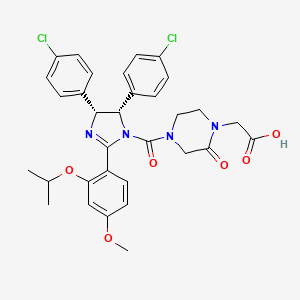
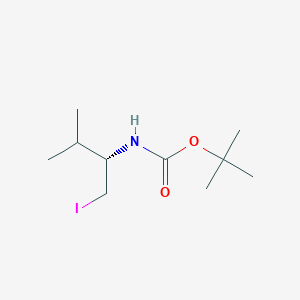
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
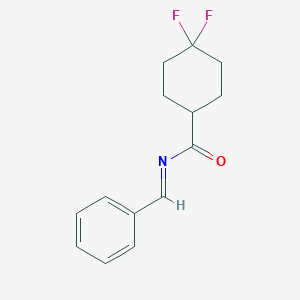
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
